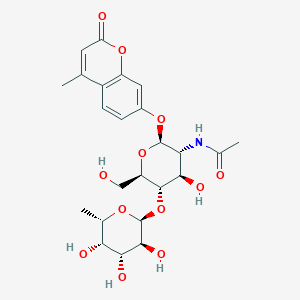

4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside

Description

Synthesis Analysis

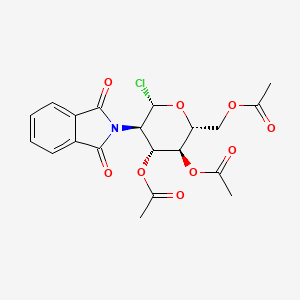

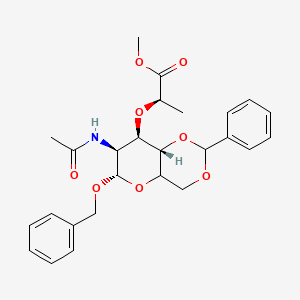

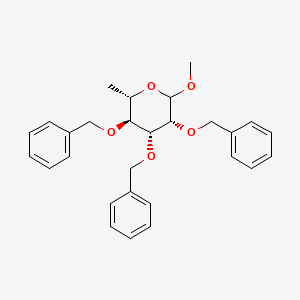

The synthesis of 4-Methylumbelliferyl derivatives involves the condensation of glycosyl chlorides with the sodium salt of 4-methylumbelliferone in dimethylformamide, yielding glycosides like 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside and its derivatives with good yield. These compounds serve as substrates for various enzymes, facilitating enzyme assays through fluorescence intensity measurement upon hydrolysis (Delmotte, Privat, & Monsigny, 1975).

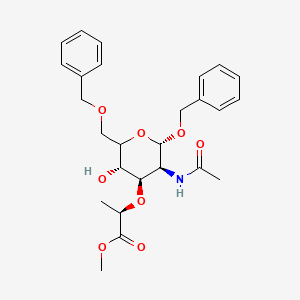

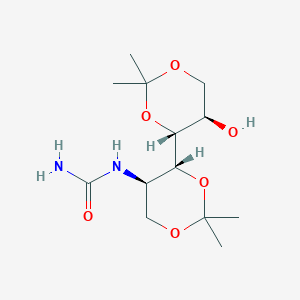

Molecular Structure Analysis

Molecular structure analysis of 4-Methylumbelliferyl derivatives involves examining the conformations and stereochemistry of the glycosidic linkages. Techniques such as NMR spectroscopy and crystallography provide insights into the molecular geometry, confirming the configurations of acetamido and fucopyranosyl residues and their respective orientations relative to the glucopyranoside core. These structural features are critical for the compound's interaction with proteins and enzymes (Hu, Zhang, Oliver, & Serianni, 2011).

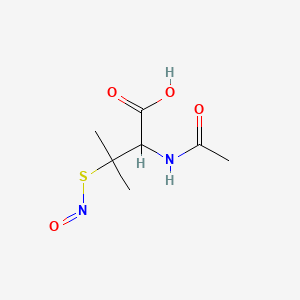

Chemical Reactions and Properties

Chemical reactions involving 4-Methylumbelliferyl derivatives include glycosylation processes to synthesize complex oligosaccharides. These reactions are fundamental in studying the biochemical pathways involving glycoproteins and enzymes. The fluorogenic properties of 4-Methylumbelliferyl derivatives, upon enzyme-mediated hydrolysis, are utilized in assays to measure enzyme activities with high sensitivity and specificity (Chow & Weissmann, 1981).

Scientific Research Applications

Cytotoxicity and Cancer Therapy

4-Methylumbelliferone (4-MU) and its derivatives have been extensively investigated for their cytotoxic properties, especially in the context of cancer therapy. These compounds, belonging to the coumarin family, exhibit significant activity in combating various cancer phenotypes through mechanisms such as counteracting multidrug tumor resistance, minimizing the side effects of conventional chemotherapeutic drugs, and enhancing tumor sensitivity to phototherapy. The structural requirements for maximum selectivity and efficacy against specific cancer types have been a major focus, suggesting a path for designing and synthesizing new derivatives for targeted cancer therapy (Mustafa, Abdulaziza, & Jasim, 2021).

Antitumor Attributes

Research has also concentrated on exploring the antitumor attributes of 4-Methylumbelliferone-based compounds, highlighting their potential in addressing the challenges of finding green chemotherapeutic agents. These compounds have demonstrated encouraging properties in overcoming multidrug tumor resistance, mitigating the toxic side effects of chemotherapeutic drugs, and improving the efficacy of cancer phototherapy. Their notable antitumor activity against various cancer phenotypes underlines the importance of structural features in their antitumor efficacy, directing future studies towards the design and preparation of new derivatives with optimal activity and selectivity (Abdulaziz & Mustafa, 2020).

properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO12/c1-9-6-16(28)35-14-7-12(4-5-13(9)14)34-23-17(25-11(3)27)19(30)22(15(8-26)36-23)37-24-21(32)20(31)18(29)10(2)33-24/h4-7,10,15,17-24,26,29-32H,8H2,1-3H3,(H,25,27)/t10-,15+,17+,18+,19+,20+,21-,22+,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBMNJSPCSQJCY-GJWSQKBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301106010 | |

| Record name | 7-[[2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside | |

CAS RN |

383160-13-2 | |

| Record name | 7-[[2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383160-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[[2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)